Cas no 96165-57-0 ((4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione)

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 2,5-Oxazolidinedione, 4-(chloromethyl)-, (S)-
- (S)-4-(Chloromethyl)oxazolidine-2,5-dione
- (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione
- SCHEMBL17224585
- AKOS037630515
- CS-0458395
- 96165-57-0
- EN300-25976826
- AC7463
-
- MDL: MFCD31630311
- インチ: InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m1/s1
- InChIKey: ALQADUBZEIRDQN-UWTATZPHSA-N
計算された属性
- せいみつぶんしりょう: 148.9879707Da
- どういたいしつりょう: 148.9879707Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 55.4Ų
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25976826-0.1g |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |
96165-57-0 | 95% | 0.1g |
$147.0 | 2024-06-18 | |
Enamine | EN300-25976826-1.0g |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |
96165-57-0 | 95% | 1.0g |
$425.0 | 2024-06-18 | |
AstaTech | AC7463-5/G |
(S)-4-(CHLOROMETHYL)OXAZOLIDINE-2,5-DIONE |
96165-57-0 | 95% | 5g |
$1311 | 2023-09-19 | |
A2B Chem LLC | AX05387-100mg |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 100mg |
$190.00 | 2024-07-18 | |
Enamine | EN300-25976826-5g |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |
96165-57-0 | 95% | 5g |
$1090.0 | 2023-09-14 | |
1PlusChem | 1P01DFGR-2.5g |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 2.5g |
$1128.00 | 2023-12-16 | |
A2B Chem LLC | AX05387-500mg |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 500mg |
$385.00 | 2024-07-18 | |
1PlusChem | 1P01DFGR-100mg |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 100mg |
$237.00 | 2023-12-16 | |
1PlusChem | 1P01DFGR-5g |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 5g |
$1410.00 | 2023-12-16 | |
Aaron | AR01DFP3-5g |
(S)-4-(Chloromethyl)oxazolidine-2,5-dione |
96165-57-0 | 95% | 5g |
$1524.00 | 2024-07-18 |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dioneに関する追加情報
Comprehensive Overview of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione (CAS No. 96165-57-0)
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione (CAS No. 96165-57-0) is a chiral heterocyclic compound with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its oxazolidine-2,5-dione core and chloromethyl substituent, serves as a versatile intermediate in the preparation of biologically active molecules. Its unique structural features make it a valuable building block for asymmetric synthesis, particularly in the development of peptide mimetics and small-molecule therapeutics.
The growing interest in chiral auxiliaries and stereoselective synthesis has propelled the demand for compounds like (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione. Researchers frequently explore its reactivity in nucleophilic substitution reactions, where the chloromethyl group acts as a key functional handle for further derivatization. Recent studies highlight its utility in constructing γ-lactam scaffolds, which are prevalent in natural products and drug candidates targeting neurological disorders and metabolic diseases.
From an industrial perspective, the compound’s synthesis and purification are optimized for high enantiomeric purity, a critical parameter for regulatory compliance in pharmaceutical manufacturing. Analytical techniques such as HPLC and chiral chromatography are routinely employed to validate its stereochemical integrity. The compound’s stability under various storage conditions (e.g., inert atmosphere, low temperature) is also a frequent topic in chemical forums and research publications.
Environmental and safety considerations are increasingly shaping discussions around (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione. While not classified as hazardous, its handling requires standard laboratory precautions, including the use of personal protective equipment (PPE). Sustainable synthesis routes, such as catalytic asymmetric methods, are gaining traction to minimize waste and energy consumption—a trend aligned with the green chemistry movement.
In the context of drug discovery, this compound’s role in structure-activity relationship (SAR) studies is noteworthy. Its incorporation into protease inhibitors and enzyme modulators has been explored in preclinical research, particularly for infectious diseases and cancer therapeutics. Patent literature reveals its use in proprietary formulations, underscoring its commercial relevance.
For researchers seeking custom synthesis or bulk quantities of 96165-57-0, suppliers often provide technical data sheets detailing solubility profiles, spectroscopic data (e.g., NMR, IR), and certificates of analysis. The compound’s pricing and availability are frequently queried in chemical databases, reflecting its niche but steady demand.
Emerging applications in bioconjugation and material science further expand the utility of (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione. For instance, its reactive chloromethyl group enables covalent attachment to polymeric matrices or nanoparticles, opening avenues in targeted drug delivery systems. Such interdisciplinary innovations are frequently cited in grant proposals and academic collaborations.
In summary, (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione (CAS No. 96165-57-0) exemplifies the intersection of chiral chemistry and applied research. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—ensure its continued relevance in scientific and industrial domains. Future advancements in catalysis and process optimization are likely to enhance its accessibility and utility.
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